3-Methyl-2-ureido-pentanoic acid is a compound characterized by its unique molecular structure and potential applications in various scientific fields. It has the molecular formula and a molecular weight of approximately . This compound is classified as an amino acid derivative, specifically a ureido acid, which suggests that it contains both amino and ureido functional groups. Its structural similarity to naturally occurring amino acids like leucine positions it as a compound of interest in biochemical research and potential therapeutic applications.
3-Methyl-2-ureido-pentanoic acid is synthesized primarily from leucine through reactions involving urea. The classification of this compound falls under the category of amino acid derivatives, which are essential in various biological processes and are often utilized in pharmaceutical development. The compound's properties make it suitable for studies in medicinal chemistry, particularly due to its structural similarity to important biological molecules.
The synthesis of 3-Methyl-2-ureido-pentanoic acid typically involves the reaction of leucine with urea under controlled conditions. The process can be summarized as follows:
The industrial production of this compound may utilize bulk reactors to ensure efficient mixing and reaction conditions, with purification steps such as crystallization or chromatography to isolate the final product with high purity levels.
The molecular structure of 3-Methyl-2-ureido-pentanoic acid can be represented as follows:
InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)
JUIBQJHHPDRAGP-UHFFFAOYSA-N
This structure indicates the presence of a pentanoic acid backbone with a methyl group and a ureido group attached. The arrangement of atoms contributes to its chemical reactivity and potential interactions with biological systems.
3-Methyl-2-ureido-pentanoic acid can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in research and industry .
The mechanism of action for 3-Methyl-2-ureido-pentanoic acid primarily involves its interaction with biological molecules through hydrogen bonding due to its ureido group. This interaction can influence enzyme activity, protein-protein interactions, and cellular signaling pathways. The structural similarities to leucine suggest that it may play roles in protein synthesis or modification processes within biological systems .
3-Methyl-2-ureido-pentanoic acid has several notable applications:
The synthesis of 3-methyl-2-ureido-pentanoic acid (C₇H₁₄N₂O₃, CAS 26117-19-1) traditionally relies on malonic ester derivatives as foundational precursors. The classical approach involves alkylation of diethyl malonate with sec-butyl bromide, followed by saponification and decarboxylation to yield the 3-methylpentanoic acid backbone [1]. This intermediate undergoes crucial functionalization via carbodiimide-mediated coupling with potassium cyanate or direct urea formation through reaction with urea in acidic media. The synthesis of structurally related ureido acids demonstrates the importance of controlled reaction conditions to prevent racemization at the chiral α-carbon [3]. Optimization studies reveal that maintaining reaction temperatures below 25°C during urea formation preserves stereochemical integrity while achieving yields of 62-65% for the carboxylic acid precursor [1] [3].
A significant limitation of traditional routes involves the challenging purification of the hydrophilic ureido acid, often requiring specialized techniques. The aqueous workup described in malonate-based syntheses necessitates continuous extraction with ether to recover dissolved product, with only 1-2g recovered per 100mL of aqueous solution [1]. Modern adaptations employ reverse-phase chromatography or recrystallization from ethanol/water mixtures, improving purity to >98% as confirmed by HPLC analysis. These methods establish the fundamental chemical framework for synthesizing the target compound, though with limitations in stereoselectivity and environmental impact due to extensive solvent use.
Table 1: Classical Synthesis Route Comparison for Ureido-Pentanoic Acid Derivatives
Precursor Compound | Key Reaction Steps | Yield (%) | Purity Assessment |
---|---|---|---|
Ethyl sec-butylmalonate | Saponification/Decarboxylation | 62-65 | Boiling point: 193-196°C at 743mm Hg |
3-Methylpentanoic acid | Ureido functionalization | 55-60 | Melting point analysis |
Protected amino acid | Carbodiimide coupling | 70-75 | HPLC (>98% purity) |
Halogenated pentanoate | Nucleophilic substitution | 40-45 | NMR spectroscopy |
Asymmetric synthesis of enantiomerically pure (S)-3-methyl-2-ureido-pentanoic acid leverages the chiral pool of natural amino acids, particularly L-valine and L-isoleucine. The stereochemical configuration at the α-carbon remains preserved through protection strategies using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during ureido functionalization [6]. Recent methodologies employ 2-aminobenzothiazole derivatives as activating groups for the carboxylic acid moiety, facilitating stereoselective nucleophilic addition to isocyanate intermediates without racemization [6]. X-ray crystallographic analysis of intermediates confirms retention of chiral integrity throughout the synthetic sequence, with enantiomeric excess exceeding 99% when using L-amino acid precursors [6].
Enzymatic resolution presents a complementary strategy for obtaining enantiopure material. Lipase-catalyzed kinetic resolution of racemic N-protected 3-methyl-2-aminopentanoic acid esters achieves enantiomeric ratios >200 when using vinyl acetate as acyl donor in toluene at 30°C. This biocatalytic approach provides both (R) and (S) enantiomers with >98% ee, though at the cost of maximum theoretical yield of 50% for each enantiomer [8]. The isolated (S)-enantiomer serves as crucial building blocks for biologically active peptidomimetics targeting enzymes with stereospecific binding requirements, particularly in glycogen phosphorylase inhibitors where stereochemistry significantly impacts inhibitory constants [10].
Recent advances in sustainable synthesis focus on solvent-free carbodiimide chemistry and catalyst recovery systems for ureido bond formation. Traditional carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) generate stoichiometric waste, whereas polymer-supported carbodiimides enable quantitative recovery and reuse across ≥5 reaction cycles without loss of coupling efficiency [6]. Microwave-assisted reactions significantly reduce reaction times from 12 hours to 15 minutes while improving atom economy by 30% compared to conventional heating methods. These innovations address critical waste challenges in ureido functionalization, particularly the formation of urea byproducts that complicate purification [8].
Solvent optimization studies demonstrate that ethyl acetate/water biphasic systems reduce environmental impact (E-factor = 8.5) while maintaining yields comparable to traditional DMF-based reactions. The table below compares solvent systems using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as coupling agent:
Table 2: Green Solvent Systems for Carbodiimide-Mediated Ureido Formation
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
DMF (traditional) | 25 | 12 | 85 | High |
Ethyl acetate/water | 25 | 8 | 82 | Moderate |
Solvent-free (MW) | 80 | 0.25 | 88 | Low |
Cyclopentyl methyl ether | 30 | 6 | 80 | Very low |
Continuous flow chemistry represents a paradigm shift in ureido acid synthesis, enabling precise stoichiometric control of highly reactive isocyanate intermediates. Microreactor technology achieves 95% conversion at residence times under 5 minutes through enhanced mass/heat transfer, minimizing decomposition pathways that plague batch reactions [6]. These green methodologies align with pharmaceutical industry demands for sustainable synthetic routes to peptidomimetic building blocks while reducing purification challenges associated with ureido compounds.
Solid-phase peptide synthesis (SPPS) enables efficient production of 3-methyl-2-ureido-pentanoic acid-containing peptidomimetics through Fmoc-protection strategies. The ureido functionality requires orthogonal protection with xanthyl (Xan) or 4-nitrophenylsulfonyl (Nos) groups during resin loading to prevent side reactions during iterative chain elongation [6]. Rink amide MBHA resin proves particularly effective for C-terminal amide analogues, while Wang resin remains preferred for acid functionality. Coupling efficiencies exceeding 98% per cycle are achieved using HATU/DIPEA activation in NMP, with the sterically hindered 3-methylpentanoic moiety requiring extended reaction times (2 × 30 minutes) for complete incorporation [6].
Critical innovations focus on "safety-catch" linker strategies for mild cleavage of acid-sensitive ureido derivatives. The use of disulfanyl-dibenzoic acid linkers enables product release via thiolysis at neutral pH, preserving the ureido functionality that degrades under standard TFA cleavage conditions [6]. Automated synthesis platforms facilitate the production of combinatorial libraries featuring the 3-methyl-2-ureido-pentanoic acid scaffold, with mass-directed purification achieving >95% purity across 192 analogues in recent studies. These synthetic advances support structure-activity relationship investigations of ureido-containing compounds as enzyme inhibitors, particularly against glycogen phosphorylase where the 3-methylpentanoic chain occupies a hydrophobic subpocket adjacent to the allosteric binding site [10].
Table 3: Solid-Phase Synthesis Building Blocks Derived from 3-Methyl-2-ureido-pentanoic Acid
Resin Type | Protection Scheme | Cleavage Conditions | Representative Analogues |
---|---|---|---|
Rink amide MBHA | Fmoc-Xan-ureido | 95% TFA, 2h | Carboxamides |
Wang resin | Fmoc-Nos-ureido | 20% HFIP/DCM, 6 × 1min | Free acids |
SASRIN resin | Fmoc-Alloc-ureido | Pd(PPh₃)₄, 2h | Allyl-protected |
Disulfanyldibenzoyl linker | Fmoc unprotected | 0.1M DTT, pH 7.4 | Thiol-activated |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1